3-chloro-N-(2-cyanoethyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide is an organic compound with the molecular formula C7H11ClN2O It is a derivative of propanamide, featuring a chlorine atom, a cyanoethyl group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide typically involves the reaction of 3-chloropropanoyl chloride with N-methyl-2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloropropanoyl chloride+N-methyl-2-cyanoethylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Hydrolysis: 3-chloropropanoic acid and N-methyl-2-cyanoethylamine.
Reduction: 3-chloro-N-(2-aminoethyl)-N-methylpropanamide.
Scientific Research Applications
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural features.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism would involve interaction with biological targets, such as enzymes or receptors, to exert therapeutic effects. The exact molecular targets and pathways would depend on the specific drug design and intended use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-cyanoethyl)-N-phenylbenzamide
- 3-chloro-N-(2-cyanoethyl)-N-methylbenzamide
Uniqueness
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles or biological activities, making it valuable for specific research or industrial purposes.
Properties
CAS No. |
1019354-81-4 |
---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.6 |
Purity |
94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.